molecular formula C12H15F2N B3112463 4,4-Difluoro-1-phenylcyclohexan-1-amine CAS No. 1894343-04-4

4,4-Difluoro-1-phenylcyclohexan-1-amine

Cat. No.: B3112463
CAS No.: 1894343-04-4
M. Wt: 211.25
InChI Key: XZQMJXOUHSANAK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylcyclohexan-1-amine is a chemical compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclohexane ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-amine typically involves the fluorination of 1-phenylcyclohexan-1-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure the selective introduction of fluorine atoms.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and yield. These methods are optimized for large-scale synthesis, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

4,4-Difluoro-1-phenylcyclohexan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

4,4-Difluoro-1-phenylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the fields of neurology and oncology.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

When compared to similar compounds, such as 4-fluoro-1-phenylcyclohexan-1-amine and 4,4-dichloro-1-phenylcyclohexan-1-amine, 4,4-Difluoro-1-phenylcyclohexan-1-amine stands out due to its enhanced stability and reactivity. The presence of two fluorine atoms provides unique electronic properties, making it more effective in certain applications.

Similar compounds include:

  • 4-Fluoro-1-phenylcyclohexan-1-amine
  • 4,4-Dichloro-1-phenylcyclohexan-1-amine
  • 4,4-Dibromo-1-phenylcyclohexan-1-amine

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique advantages of this compound.

Properties

IUPAC Name

4,4-difluoro-1-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQMJXOUHSANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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